molecular formula C34H34ClNO7 B174012 diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate CAS No. 177194-56-8

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate

Cat. No.: B174012
CAS No.: 177194-56-8
M. Wt: 604.1 g/mol
InChI Key: RBRALSKYYWDESZ-NDUABGMUSA-M
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Mechanism of Action

Target of Action

Fluorescent NIR 885 is a cyanine near-infrared-absorbing dye It’s known that such dyes are often used in biological imaging to visualize and understand intracellular activities .

Mode of Action

The exact mode of action of Fluorescent NIR 885 is not clearly defined in the available resources. As a cyanine near-infrared-absorbing dye, it likely works by absorbing near-infrared light and re-emitting it at a different wavelength. This property allows it to be used in various imaging applications, particularly in the field of biomedical research .

Biochemical Pathways

Near-infrared fluorescent probes like fluorescent nir 885 have been used to map the activity of particular enzymes, providing deep and intuitive insights into the study of enzymes in biological systems .

Pharmacokinetics

An ideal nir-ii fluorophore for in vivo fluorescence imaging should have high quantum yields, red-shifted emission wavelengths as well as favorable pharmacokinetic properties in order to afford high imaging quality, monitor dynamic physiological process in real time, and mitigate safety concerns .

Result of Action

As a near-infrared-absorbing dye, it is known to be used as a photoprotective agent . In the field of biomedical research, such dyes are often used in imaging applications to visualize and understand intracellular activities .

Action Environment

It’s known that the performance of near-infrared fluorescent probes can be influenced by various factors, including the specific biological environment in which they are used .

Biochemical Analysis

Biochemical Properties

Fluorescent NIR 885 plays a significant role in biochemical reactions, particularly as a photoprotective agent. It interacts with various biomolecules, including enzymes and proteins, to protect them from photodamage. The compound’s near-infrared absorption properties allow it to shield sensitive biomolecules from harmful light exposure, thereby preserving their functionality. Fluorescent NIR 885 has been shown to interact with enzymes involved in oxidative stress responses, helping to mitigate the effects of reactive oxygen species .

Cellular Effects

Fluorescent NIR 885 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In different cell types, this compound has been observed to enhance cell viability by reducing oxidative stress and preventing photodamage. It also modulates gene expression related to stress responses and metabolic pathways, thereby supporting cellular homeostasis. The protective effects of Fluorescent NIR 885 on cellular function make it a valuable tool in cell biology research .

Molecular Mechanism

At the molecular level, Fluorescent NIR 885 exerts its effects through specific binding interactions with biomolecules. It binds to proteins and enzymes, forming complexes that absorb near-infrared light and dissipate the energy as heat, thereby preventing photodamage. Additionally, Fluorescent NIR 885 can inhibit or activate certain enzymes involved in oxidative stress responses, further contributing to its protective effects. These interactions help maintain the integrity and functionality of cellular components under light exposure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorescent NIR 885 have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various experimental conditions, with minimal degradation over extended periods. Long-term studies have shown that Fluorescent NIR 885 maintains its protective effects on cells, reducing photodamage and supporting cellular viability in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Fluorescent NIR 885 vary with different dosages in animal models. At lower doses, the compound effectively protects tissues from photodamage without causing adverse effects. At higher doses, some toxic effects have been observed, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve the desired protective effects while minimizing potential toxicity .

Metabolic Pathways

Fluorescent NIR 885 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. The compound has been shown to influence metabolic flux and metabolite levels, supporting cellular energy production and reducing the accumulation of harmful byproducts. These interactions help maintain cellular homeostasis and protect against metabolic imbalances .

Transport and Distribution

Within cells and tissues, Fluorescent NIR 885 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, enhancing its protective effects. The distribution of Fluorescent NIR 885 within cells is influenced by its chemical properties and the presence of specific binding partners .

Subcellular Localization

Fluorescent NIR 885 exhibits specific subcellular localization, targeting particular compartments or organelles within the cell. This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites. The subcellular distribution of Fluorescent NIR 885 is crucial for its activity, as it ensures that the compound is present in areas where it can effectively protect against photodamage and support cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate typically involves the reaction of diethylamine with a xanthene derivative under controlled conditions. The reaction is carried out in the presence of perchloric acid, which acts as a catalyst. The resulting product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the dye.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified cyanine dyes with altered fluorescence properties, which can be tailored for specific applications .

Scientific Research Applications

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.

    Biology: Employed in fluorescence imaging to study biological processes at the cellular and molecular levels.

    Medicine: Utilized in diagnostic imaging techniques, such as near-infrared fluorescence imaging, to detect and monitor diseases.

    Industry: Applied in the development of photoprotective agents and other industrial products .

Comparison with Similar Compounds

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate is unique compared to other similar compounds due to its specific emission wavelength and high fluorescence efficiency. Similar compounds include:

This compound stands out due to its optimal emission wavelength for deep tissue imaging and its high photostability, making it a preferred choice for various applications .

Properties

IUPAC Name

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-20H,3-4,7-12,21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRALSKYYWDESZ-NDUABGMUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583386
Record name (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177194-56-8
Record name (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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